(6-Bromo-1-benzothiophen-2-yl)methanol

Catalog No.
S687837
CAS No.
374933-76-3
M.F
C9H7BrOS
M. Wt
243.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Bromo-1-benzothiophen-2-yl)methanol

CAS Number

374933-76-3

Product Name

(6-Bromo-1-benzothiophen-2-yl)methanol

IUPAC Name

(6-bromo-1-benzothiophen-2-yl)methanol

Molecular Formula

C9H7BrOS

Molecular Weight

243.12 g/mol

InChI

InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2

InChI Key

YGEBIGMLMWYGHE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=C2)CO

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)CO

Potential Applications in Proteomics Research

One potential application of (6-Bromo-1-benzothiophen-2-yl)methanol lies in the field of proteomics, the study of proteins. It has been identified as a cleavable linker []. Cleavable linkers are molecules used to attach functional groups, such as tags or probes, to proteins. These linkers can then be cleaved under specific conditions, releasing the attached group and allowing for further analysis of the protein.

(6-Bromo-1-benzothiophen-2-yl)methanol is a brominated derivative of benzothiophene, characterized by its unique chemical structure that includes a bromine atom attached to the sixth position of the benzothiophene ring and a hydroxymethyl group at the second position. Its molecular formula is C₉H₇BrOS, and it has a molecular weight of 243.12 g/mol. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide in dimethylformamide at elevated temperatures.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAlkaline medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium azideDimethylformamide, elevated temp

The biological activity of (6-Bromo-1-benzothiophen-2-yl)methanol has been explored in various studies. It has shown potential as an inhibitor in certain biochemical pathways, particularly in proteomics research. Its unique structure may contribute to its interaction with biological targets, although specific mechanisms of action remain to be fully elucidated .

Synthesis of (6-Bromo-1-benzothiophen-2-yl)methanol typically involves:

  • Bromination: Benzothiophene is brominated using bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide.
  • Formylation: The resulting 6-bromobenzothiophene undergoes formylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.

These methods can be scaled for industrial production, utilizing continuous flow reactors and optimized conditions for enhanced yield and purity .

(6-Bromo-1-benzothiophen-2-yl)methanol has several applications:

  • Medicinal Chemistry: It serves as an important intermediate for synthesizing bioactive compounds.
  • Proteomics Research: The compound is used in studies related to protein interactions and functions.
  • Materials Science: Its unique properties may allow for applications in developing advanced materials .

Interaction studies have indicated that (6-Bromo-1-benzothiophen-2-yl)methanol may interact with various biological molecules, potentially influencing enzymatic activities or receptor binding. These interactions could lead to insights into its mechanism of action and therapeutic potential, although detailed studies are still required to confirm these effects .

Several compounds share structural similarities with (6-Bromo-1-benzothiophen-2-yl)methanol. Here are some notable examples:

Compound NameStructureKey Differences
6-BromoindoleIndole ring with bromineContains an indole instead of benzothiophene
7-Bromo-1-benzothiophen-2-yl)methanolBromine at the seventh positionDifferent position of bromine
5-Bromo-2-thienylmethanolThienyl ring instead of benzothiopheneContains a thienyl group

These compounds exhibit varied biological activities and chemical reactivity due to their distinct structural features, thereby highlighting the uniqueness of (6-Bromo-1-benzothiophen-2-yl)methanol in terms of its potential applications and interactions in biochemical contexts .

XLogP3

2.8

Wikipedia

(6-Bromo-1-benzothiophen-2-yl)methanol

Dates

Last modified: 08-15-2023

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